(1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol is a complex organic compound characterized by multiple benzyloxy substituents on a cyclohexane ring. Its unique stereochemistry and functional groups contribute to its potential applications in various scientific fields.
The compound can be synthesized through various organic chemistry methods, which are documented in scientific literature. The specific synthesis routes may vary depending on the desired purity and yield.
This compound falls under the category of polyol compounds due to the presence of multiple hydroxyl groups (-OH). It is also classified as a benzyloxy derivative, which indicates that it contains multiple benzyloxy substituents attached to its cyclohexane framework.
The synthesis of (1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol typically involves the following steps:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Common reagents include bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or acetonitrile.
The molecular structure of (1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol features a cyclohexane ring with four benzyloxy substituents and two hydroxyl groups. The stereochemistry is crucial for its biological activity and interaction with other molecules.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under controlled conditions to prevent side reactions and ensure selectivity. Reaction progress can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for (1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol is largely dependent on its interactions with biological targets.
Experimental studies using techniques like molecular docking simulations could provide insights into the binding affinity and specificity of this compound for various biological targets.
The compound has potential applications in several scientific fields:
(1R,2S,3S,4R,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol represents a strategically protected derivative of myo-inositol, characterized by its specific stereochemical configuration and poly-benzyloxylated structure. This compound (CAS 26276-99-3) serves as a pivotal synthetic intermediate in carbohydrate chemistry due to its structural resemblance to biologically significant cyclitols and sugars [1]. The presence of four benzyl ether protecting groups and two free hydroxyls creates a versatile molecular framework that enables precise chemoselective manipulations—essential for constructing complex glycomimetics and pharmacologically active agents. Its synthesis and stereochemical control underpin advancements in developing glycosidase inhibitors, insulin mimetics, and GPI anchors, positioning it at the intersection of organic synthesis and medicinal chemistry.
This compound belongs to the myo-inositol family, distinguished by a cyclohexane ring with oxygen substituents at all six carbon positions. The specific stereochemistry—rel-(1R,2S,3S,4R,5R,6S)—defines a cis-configuration at the C1 and C2 hydroxyls, while adjacent positions (C2–C3, C3–C4, C4–C5, C5–C6) adopt trans-relationships [1]. Benzyl ether protection at C3–C6 generates a steric and electronic profile critical for regioselective reactions. Key structural features include:
Table 1: Core Structural Attributes
Property | Value |
---|---|
CAS Registry | 26276-99-3 |
Molecular Formula | C₃₄H₃₆O₆ |
Molecular Weight | 540.65 g/mol |
Stereocenters | 6 defined chiral centers |
Protecting Groups | 4 benzyl ethers (C3–C6) |
Free Hydroxyls | C1, C2 (cis-diol) |
The C1/C2 cis-diol motif and benzyl-protected C3–C6 positions enable targeted transformations to high-value derivatives:
Table 2: Functionalization Pathways from Key Positions
Position | Reactivity | Target Motif |
---|---|---|
C1–OH | Mitsunobu inversion | Azido-deoxy derivatives |
C2–OH | Oxidation to ketone | scyllo-Inositol analogues |
C3–C6 O-Bn | Hydrogenolysis | Free hydroxyls for phosphorylation |
Entire ring | Epoxide ring formation | Conduritol scaffolds |
The (1R,2S,3S,4R,5R,6S) configuration is indispensable for mimicking natural sugar transition states. This is evidenced by:
Table 3: Stereochemical-Dependent Bioactivity of Derivatives
Derivative | Target Enzyme | Stereochemical Requirement |
---|---|---|
Deoxynojirimycin precursor | α-Glucosidase | (1R,2S,3S,4R,5R,6S) at C1–C2 |
Valienamine analogue | β-Galactosidase | cis-Diol at C1–C2 |
GPI anchor fragment | Phospholipase C | All-trans C2–C6 substituents |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: